(3-Bromo-1-propyn-1-yl)cyclopropane
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Overview
Description
“(3-Bromo-1-propyn-1-yl)cyclopropane” is a chemical compound with the CAS Number: 852526-08-0 . It has a molecular weight of 159.03 . The IUPAC name for this compound is (3-bromo-1-propynyl)cyclopropane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2 . The compound consists of a cyclopropane ring with a propynyl group attached, which in turn has a bromine atom attached .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.5±0.1 g/cm³ . The boiling point is 176.3±19.0 °C at 760 mmHg . The compound has a vapour pressure of 1.5±0.3 mmHg at 25°C .
Scientific Research Applications
Synthesis and Chemical Transformations
(3-Bromo-1-propyn-1-yl)cyclopropane serves as a versatile intermediate in organic synthesis, particularly in the formation of multisubstituted cyclopropane derivatives. A notable method involves the cyclopropanation of electron-deficient alkenes with bromo-propanedione compounds, facilitated by anhydrous K3PO4 in DMF at room temperature. This process achieves good to excellent yields and showcases the compound's utility in synthesizing cyclopropane derivatives, which are valuable in various chemical studies and applications (Chen, Wen, & Hou, 2019).
Cyclopropenation and Alkynylation
The compound also finds use in alkynylation reactions, particularly in transforming cyclopropanols into alk-4-yn-1-ones. This reaction broadens the utility of cyclopropanols, presenting them as a new class of homoenolate equivalents for C-C bond formation. Such transformations underscore the compound's significance in synthesizing synthetically useful alkynes (Murali, Rao, & Cha, 2015).
Applications in Organic Synthesis
Further applications in organic synthesis involve the generation of trifluoromethyl-substituted polyfunctionalized cyclopropane derivatives. Utilizing 2-bromo-3,3,3-trifluoropropene with active methylenes highlights the compound's role in facilitating high stereoselectivity and its potential in synthesizing complex organic molecules, such as (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .
Relevant Papers
The relevant papers for “(3-Bromo-1-propyn-1-yl)cyclopropane” could not be retrieved from the available resources .
Properties
IUPAC Name |
3-bromoprop-1-ynylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRIMCABZIBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852526-08-0 |
Source
|
Record name | (3-bromoprop-1-yn-1-yl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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